molecular formula C21H27N7O B2988384 2-ethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one CAS No. 920407-26-7

2-ethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one

Cat. No. B2988384
CAS RN: 920407-26-7
M. Wt: 393.495
InChI Key: JKPVQNZARYYXSD-UHFFFAOYSA-N
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Description

The compound “2-ethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one” is a complex organic molecule. It contains a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidines and their derivatives have been described with a wide range of biological potential .


Synthesis Analysis

The synthesis of such compounds often involves the use of strategies for the synthesis of 1,2,4-triazole-containing scaffolds . These methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes . The target products are often obtained in high yield .


Molecular Structure Analysis

The molecular structure of this compound is likely complex, given its composition. It contains a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . It also contains a triazole ring, which is a five-membered ring containing three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve the interaction of various intermediates . For example, these intermediates may interact with a diversity of hydrazines or hydrazine hydrochlorides to generate offered intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are likely influenced by their complex molecular structure. For example, pyrimidines are much weaker bases than pyridine and are soluble in water .

Scientific Research Applications

Anticonvulsant Properties: The compound’s 1,2,3-triazole core resembles an amide bond, making it structurally interesting. Medicinal compounds like the anticonvulsant drug Rufinamide incorporate this motif. Researchers explore its potential as an antiepileptic agent.

Antibiotics: Several antibiotics feature 1,2,3-triazole derivatives. For instance:

Computational Studies

Predictive models analyze the compound’s properties. Descriptors like lipophilicity, solubility, and electronic features guide drug design .

Enzyme Inhibition

Docking studies suggest that the [1,2,3]triazolo[4,5-d]pyrimidine scaffold could inhibit enzymes like LSD1 (lysine-specific demethylase 1) . This finding opens avenues for designing novel inhibitors.

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to note that similar compounds, such as other triazoles, have been associated with adverse events such as hepatotoxicity and hormonal problems . This has led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

Future Directions

The future directions in the research of such compounds often involve the discovery of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds . These scaffolds would be very useful for the discovery of new drug candidates . There is also a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

properties

IUPAC Name

2-ethyl-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O/c1-4-16(5-2)21(29)27-12-10-26(11-13-27)19-18-20(23-14-22-19)28(25-24-18)17-8-6-15(3)7-9-17/h6-9,14,16H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPVQNZARYYXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one

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